molecular formula C23H24N4O3 B11165274 1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165274
M. Wt: 404.5 g/mol
InChI Key: VVVPZGDXCSCCDB-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyanophenyl group, and a carbamoylphenyl group.

Preparation Methods

The synthesis of 1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically includes the formation of the pyrrolidine ring, followed by the introduction of the butyl group, the cyanophenyl group, and the carbamoylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-butyl-N-[4-[(4-cyanophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-2-3-12-27-15-18(13-21(27)28)23(30)26-20-10-6-17(7-11-20)22(29)25-19-8-4-16(14-24)5-9-19/h4-11,18H,2-3,12-13,15H2,1H3,(H,25,29)(H,26,30)

InChI Key

VVVPZGDXCSCCDB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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